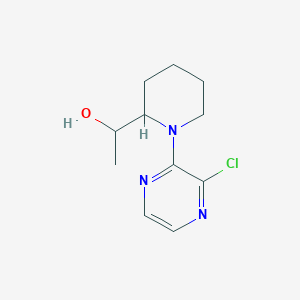

1-(1-(3-Chloropyrazin-2-yl)piperidin-2-yl)ethan-1-ol

Description

Properties

IUPAC Name |

1-[1-(3-chloropyrazin-2-yl)piperidin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-8(16)9-4-2-3-7-15(9)11-10(12)13-5-6-14-11/h5-6,8-9,16H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPBXBQRFACMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCN1C2=NC=CN=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(3-Chloropyrazin-2-yl)piperidin-2-yl)ethan-1-ol is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. With a molecular formula of C11H16ClN3O and a molecular weight of 241.72 g/mol, this compound exhibits various biological activities that warrant detailed exploration.

The compound features a piperidine ring substituted with a chloropyrazine moiety, which is known to influence its biological interactions. The structural formula is represented as follows:

Research indicates that compounds with similar structures may act as inhibitors of critical metabolic pathways, particularly in cancer cells. For instance, related piperidine derivatives have shown potential in inhibiting glutaminase 1, an enzyme involved in glutamine metabolism which is often upregulated in tumors. This inhibition disrupts energy production and biosynthetic precursor generation, leading to reduced tumor growth.

Biological Activity Overview

The biological activity of 1-(1-(3-Chloropyrazin-2-yl)piperidin-2-yl)ethan-1-ol can be summarized as follows:

Anticancer Activity

A study involving piperidine derivatives highlighted the compound's potential to induce apoptosis in cancer cell lines. For example, a related compound showed improved cytotoxicity compared to standard treatments like bleomycin in hypopharyngeal tumor models .

Antimicrobial Effects

In a series of synthesized piperazine derivatives, several compounds exhibited significant antibacterial and antifungal activity against various pathogens. This suggests that modifications on the piperidine scaffold could enhance antimicrobial properties .

Neuropharmacological Potential

Research on piperidine derivatives has also explored their role as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. These compounds demonstrated the ability to modulate neurotransmitter levels, offering potential therapeutic avenues for cognitive disorders .

Comparison with Similar Compounds

Key Observations :

- Ring Size and Saturation: The piperidine ring in the target compound offers conformational flexibility compared to the rigid pyrrolidinone in or planar pyridine in .

- Functional Groups: The ethanol moiety in the target compound contrasts with ketones (e.g., 1-(naphthalen-2-yl)ethan-1-one in ), affecting solubility and metabolic stability.

Insights :

Target Compound

- OX2R Agonism: Analogues like Yan7874 (1-(3,4-dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)benzoimidazol-1-yl]ethan-1-ol) show orexin receptor activity, hinting at CNS applications .

- Antimicrobial Activity: Derivatives with chloropyrazine and ethanol groups (e.g., ) inhibit bacterial type IV secretion systems.

Comparative Bioactivity

Structural-Activity Relationships :

- Chloropyrazine : Enhances binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase in ).

Preparation Methods

Synthesis of Piperidin-2-yl Ethan-1-ol Intermediate

The key intermediate, piperidin-2-yl ethan-1-ol, can be synthesized by:

- Starting from piperidine or substituted piperidines, selective hydroxylation at the 2-position is performed.

- This hydroxylation can be achieved through stereoselective reduction of a corresponding ketone or via direct substitution reactions.

- The ethan-1-ol group is introduced either by alkylation with ethylene oxide or by reductive amination using acetaldehyde, followed by reduction.

Attachment of 3-Chloropyrazin-2-yl Group

The 3-chloropyrazin-2-yl moiety is typically introduced by nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions:

- Nucleophilic substitution: The nitrogen atom of the piperidine attacks the 3-chloropyrazine ring at the 2-position, displacing a leaving group (often chlorine) under controlled conditions.

- Cross-coupling: Using palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig amination reactions, the piperidine nitrogen is coupled with halogenated pyrazine derivatives.

Representative Synthetic Route

A representative synthetic route based on literature precedents and related compounds is as follows:

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Piperidine + Ethylene oxide, base catalyst | Alkylation to form piperidin-2-yl ethan-1-ol intermediate | 70-85 |

| 2 | 3-Chloropyrazine, base, solvent (e.g., ethanol or dichloromethane), heat | Nucleophilic substitution of piperidin-2-yl ethan-1-ol nitrogen on chloropyrazine | 60-80 |

| 3 | Purification by silica gel chromatography | Isolation of pure 1-(1-(3-Chloropyrazin-2-yl)piperidin-2-yl)ethan-1-ol | 90-95 |

Note: Yields are approximate and depend on reaction scale and conditions.

Reaction Conditions and Optimization

- Temperature: Reactions are typically conducted at moderate temperatures (50–100°C) to promote nucleophilic substitution without decomposition.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to dissolve both reactants and facilitate reaction.

- Catalysts: Bases such as potassium carbonate or triethylamine are used to deprotonate the piperidine nitrogen, enhancing nucleophilicity.

- Purification: Silica gel column chromatography with solvent mixtures (e.g., n-hexane/ethyl acetate) is used to purify the final compound.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Confirms the chemical structure, especially the substitution pattern on the piperidine and pyrazine rings.

- Mass Spectrometry (MS): Confirms molecular weight; expected molecular ion peak corresponds to the molecular formula.

- Infrared Spectroscopy (IR): Identifies functional groups such as hydroxyl and aromatic chlorides.

- High-Performance Liquid Chromatography (HPLC): Assesses purity, typically achieving >95% purity after purification.

Summary Table of Preparation Method Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Piperidine, ethylene oxide or acetaldehyde, 3-chloropyrazine |

| Key Reaction Types | Alkylation, nucleophilic aromatic substitution |

| Catalysts/Bases | Potassium carbonate, triethylamine |

| Solvents | DMF, DCM, ethanol |

| Temperature Range | 50–100°C |

| Purification | Silica gel chromatography (n-hexane/ethyl acetate) |

| Typical Yield | 60–85% per step |

| Characterization | NMR, MS, IR, HPLC |

Research Findings and Notes

- The nucleophilic substitution mechanism is favored due to the electron-deficient nature of the chloropyrazine ring, facilitating displacement of chlorine by the piperidine nitrogen.

- The stereochemistry at the piperidin-2-yl ethan-1-ol center can be controlled by choice of reduction or alkylation method.

- Optimization of solvent and base is critical to maximize yield and minimize side reactions such as over-alkylation or hydrolysis.

- Similar synthetic approaches have been reported for related compounds, such as 1-(3-chloropyrazin-2-yl)piperidin-3-ol, indicating the robustness of this strategy in heterocyclic chemistry.

- Palladium-catalyzed coupling methods provide alternative routes when nucleophilic substitution is inefficient or when functional group tolerance is required.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-(3-Chloropyrazin-2-yl)piperidin-2-yl)ethan-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis involving nucleophilic substitution or coupling reactions is typically employed. For example, piperidine derivatives are often synthesized via reductive amination or SN2 reactions using chloro-substituted heterocycles. Key parameters include solvent selection (e.g., ethanol or DMF under reflux), temperature control (60–100°C), and catalysts like Pd-based reagents for coupling steps. Purity optimization requires post-synthesis techniques such as column chromatography or recrystallization .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodology : Use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks.

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., -OH, C-Cl).

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray crystallography (if crystalline): For absolute stereochemical confirmation, as demonstrated in similar piperidine derivatives .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Antiproliferative assays (e.g., MTT on cancer cell lines) to assess potential anticancer activity, given structural similarities to quinoxaline derivatives .

- Receptor binding studies (e.g., GPCRs or kinase assays) due to the piperidine moiety’s prevalence in neurological and metabolic targets .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s mechanism of action with specific biological targets?

- Methodology :

Target identification : Prioritize receptors/enzymes with known interactions with chloropyrazine or piperidine motifs (e.g., dopamine receptors, cytochrome P450).

Docking software : Use AutoDock Vina or Schrödinger Suite to model binding poses.

Validation : Compare results with experimental data (e.g., IC₅₀ values from enzymatic assays) to refine predictions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Meta-analysis : Compare datasets from diverse assays (e.g., cell viability vs. enzyme inhibition) to identify context-dependent effects.

- Experimental replication : Vary assay conditions (pH, cell lines, incubation time) to isolate confounding factors.

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing Cl with Br) to assess impact on activity .

Q. How can computational and experimental methods synergize to improve SAR understanding?

- Methodology :

- Computational : Perform DFT calculations to predict electronic effects of substituents (e.g., Cl’s electron-withdrawing nature on pyrazine reactivity).

- Experimental : Synthesize analogs (e.g., 3-bromopyrazine or unsubstituted pyrazine variants) and test in parallel assays.

- Data integration : Use machine learning models to correlate computed parameters (e.g., logP, polar surface area) with experimental results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.